VDR Binding Affinity: Paricalcitol Exhibits 86% Lower Relative VDR Affinity Than Calcitriol in Human Osteoblast-Derived Cells, Decoupling Receptor Binding from Therapeutic Efficacy
In a direct head-to-head competitive displacement assay using tritiated 1,25(OH)₂D₃ and calf thymus VDR, paricalcitol (19-nor-1,25-dihydroxyvitamin D₂) demonstrated a relative VDR-binding affinity (IC₅₀) of only 14% compared to calcitriol, which was set as the 100% reference [1]. The full rank order was: 1,25(OH)₂D₃ (100%) > 22-oxacalcitriol (OCT, 25%) > paricalcitol (14%) > 1,25(OH)₂DHT₂ (0.3%). Despite this 7.1-fold lower VDR affinity, paricalcitol induced 24-hydroxylase (CYP24A1) mRNA expression with comparable potency to calcitriol (≥3-fold induction at 2 h, peaking at 7- to 8-fold above control by 12 h with no significant difference between analogs), demonstrating that VDR binding affinity does not linearly predict transcriptional efficacy [1].
| Evidence Dimension | Relative VDR-binding affinity (IC₅₀) by competitive displacement of [³H]-1,25(OH)₂D₃ from calf thymus VDR |
|---|---|
| Target Compound Data | Paricalcitol: 14% relative affinity (IC₅₀-based normalization to 1,25(OH)₂D₃ = 100%) |
| Comparator Or Baseline | Calcitriol (1,25(OH)₂D₃): 100% relative affinity; OCT: 25%; 1,25(OH)₂DHT₂: 0.3% |
| Quantified Difference | Paricalcitol VDR affinity is 86% lower than calcitriol (7.1-fold lower); OCT is 4-fold lower; 1,25(OH)₂DHT₂ is ~333-fold lower |
| Conditions | Human osteoblastic MG-63 cell line; calf thymus VDR; competitive radioligand displacement; 24-hour time course; HPLC-based metabolism tracking |
Why This Matters
This data directly addresses the misconception that lower VDR affinity equates to lower efficacy—paricalcitol's comparable transcriptional activation despite 86% lower receptor binding supports its clinical use where reduced calcemic liability is desired without sacrificing PTH suppression.
- [1] Schroeder NJ, Burrin JM, Cunningham J, et al. Effects of 'non-calcaemic' vitamin D analogues on 24-hydroxylase expression in MG-63 osteoblast-like cells. Nephron Physiol. 2003;94(4):p87-p95. doi:10.1159/000072519. PMID: 12972708. View Source
